molecular formula C10H18O5 B7797087 Diethyl 2-ethyl-2-(hydroxymethyl)malonate

Diethyl 2-ethyl-2-(hydroxymethyl)malonate

Cat. No.: B7797087
M. Wt: 218.25 g/mol
InChI Key: ZXYDDPYSMXMPCA-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-(hydroxymethyl)malonate is an organic compound with the molecular formula C9H16O6. It is a diester of malonic acid and is characterized by the presence of two ethyl ester groups and a hydroxymethyl group attached to the central carbon atom. This compound is commonly used as an intermediate in organic synthesis due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-ethyl-2-(hydroxymethyl)malonate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with formaldehyde in the presence of a base, such as sodium hydroxide, to form the hydroxymethyl derivative. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-ethyl-2-(hydroxymethyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-ethyl-2-(hydroxymethyl)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-ethyl-2-(hydroxymethyl)malonate involves its ability to undergo nucleophilic substitution and addition reactions. The hydroxymethyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic pathways to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-ethyl-2-(hydroxymethyl)malonate is unique due to the presence of both ester and hydroxymethyl functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various chemical products .

Properties

IUPAC Name

diethyl 2-ethyl-2-(hydroxymethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-4-10(7-11,8(12)14-5-2)9(13)15-6-3/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYDDPYSMXMPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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